6-amino-N-(3-(dimethylamino)propyl)nicotinamide
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Overview
Description
6-amino-N-(3-(dimethylamino)propyl)nicotinamide is a chemical compound that features a nicotinamide core with an amino group at the 6-position and a 3-(dimethylamino)propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(3-(dimethylamino)propyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
6-amino-N-(3-(dimethylamino)propyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the 3-(dimethylamino)propyl substituent.
6-amino-N-(2-(dimethylamino)ethyl)nicotinamide: A similar compound with a shorter alkyl chain.
6-amino-N-(4-(dimethylamino)butyl)nicotinamide: A similar compound with a longer alkyl chain.
Uniqueness
6-amino-N-(3-(dimethylamino)propyl)nicotinamide is unique due to its specific substituent pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
827588-17-0 |
---|---|
Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-15(2)7-3-6-13-11(16)9-4-5-10(12)14-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,12,14)(H,13,16) |
InChI Key |
SKMOPPSRAHOLNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CN=C(C=C1)N |
Origin of Product |
United States |
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